molecular formula C16H23NO3 B581697 N-BOC-3-(Benzyloxymethyl)azetidine CAS No. 1373233-17-0

N-BOC-3-(Benzyloxymethyl)azetidine

Cat. No.: B581697
CAS No.: 1373233-17-0
M. Wt: 277.364
InChI Key: ONUHNLXBKPXAAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for N-BOC-3-(Benzyloxymethyl)azetidine are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-BOC-3-(Benzyloxymethyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-BOC-3-(Benzyloxymethyl)azetidine involves its ability to act as a versatile intermediate in organic synthesis. The BOC group provides protection to the nitrogen atom, allowing for selective reactions at other positions on the azetidine ring. The benzyloxymethyl group can be further modified to introduce various functional groups, making it a valuable building block in the synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl 3-(phenylmethoxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-9-14(10-17)12-19-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUHNLXBKPXAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742959
Record name tert-Butyl 3-[(benzyloxy)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-17-0
Record name 1-Azetidinecarboxylic acid, 3-[(phenylmethoxy)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373233-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-[(benzyloxy)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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